![molecular formula C11H13N3O B7889744 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
3-Butylbenzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Selectivity
A study by Chandrasekhar and Sankararaman (2017) demonstrated the selective synthesis of 3-arylbenzo-1,2,3-triazin-4(3H)-ones using a Pd(0) catalyzed carbonylative annulation reaction. This process showed high selectivity and excellent yields, highlighting the compound's potential in synthetic organic chemistry (Chandrasekhar & Sankararaman, 2017).
Anticancer Properties
Lauria et al. (2014) explored benzothieno[3,2-d]-1,2,3-triazines, including derivatives of 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one, for their antiproliferative effects against cancer cells. One derivative showed significant effects against HeLa cells, suggesting potential applications in cancer therapy (Lauria et al., 2014).
Insecticidal and Fungicidal Activities
Zhang et al. (2019) synthesized a series of benzo[d][1,2,3]triazin-4(3H)-ones with varying substituents. These compounds exhibited insecticidal and fungicidal activities, indicating their potential use in agricultural applications (Zhang et al., 2019).
Molecular Reactivity Studies
Research by Mironovich and Shcherbinin (2014) focused on the reactivity of similar triazine derivatives, providing insight into their chemical behavior under various conditions. This research aids in understanding the reactivity of this compound (Mironovich & Shcherbinin, 2014).
Gold(I)-Catalyzed Reactions
Xu et al. (2020) described a gold(I)-catalyzed reaction involving N-hydroxybenzo[1,2,3]-triazin-4(3H)-ones, a category that includes this compound. This study highlights the compound's utility in complex organic transformations (Xu et al., 2020).
properties
IUPAC Name |
3-butyl-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSYQWIQGAWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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